molecular formula C11H26Cl2N2O B1398350 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220020-56-3

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No. B1398350
CAS RN: 1220020-56-3
M. Wt: 273.24 g/mol
InChI Key: OPUCFGZCXQHQMM-UHFFFAOYSA-N
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Description

“2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is a chemical compound with the formula C₁₁H₂₆Cl₂N₂O . It is used in scientific research and has diverse applications, such as drug development and organic synthesis.


Molecular Structure Analysis

The molecular structure of “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is represented by the formula C₁₁H₂₆Cl₂N₂O . The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is 273.24300 . Unfortunately, specific information about its density, boiling point, and melting point is not available .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in the design and synthesis of new drugs.

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could be used in the biological evaluation of potential drugs.

Synthesis of Piperidine Derivatives

The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could be used in the synthesis of various piperidine derivatives.

Research on Multicomponent Reactions

Piperidines play a significant role in multicomponent reactions . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in research on these types of reactions.

Research on Piperidinones

Piperidinones are a type of piperidine derivative . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in research on piperidinones.

Research on Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in this area of research.

Safety and Hazards

“2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid potential hazards.

Mechanism of Action

Target of Action

The primary targets of 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as EPEA

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of EPEA with its targets and the resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives

properties

IUPAC Name

2-[ethyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-2-13(8-9-14)7-5-11-4-3-6-12-10-11;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCFGZCXQHQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCCNC1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Reactant of Route 6
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

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